molecular formula C22H16Cl2N2O3 B5005781 2,5-dichloro-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide

2,5-dichloro-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide

Cat. No.: B5005781
M. Wt: 427.3 g/mol
InChI Key: LRVIASYZHVXXPP-UHFFFAOYSA-N
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Description

2,5-dichloro-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide is a complex organic compound that features a benzamide core substituted with dichloro and benzoxazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoxazole moiety, followed by its coupling with a dichlorobenzamide derivative. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize waste. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the benzamide or benzoxazole rings.

Scientific Research Applications

2,5-dichloro-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,5-dichlorobenzamide: Shares the benzamide core but lacks the benzoxazole moiety.

    3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxybenzoic acid: Contains the benzoxazole and hydroxyphenyl groups but differs in the functional groups attached to the benzene ring.

Uniqueness

The uniqueness of 2,5-dichloro-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,5-dichloro-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl2N2O3/c1-2-12-3-8-20-18(9-12)26-22(29-20)16-11-14(5-7-19(16)27)25-21(28)15-10-13(23)4-6-17(15)24/h3-11,27H,2H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRVIASYZHVXXPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)NC(=O)C4=C(C=CC(=C4)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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